molecular formula C25H22N2O4 B11060587 6-(4-acetylphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

6-(4-acetylphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione

Cat. No.: B11060587
M. Wt: 414.5 g/mol
InChI Key: LIHHUAIRASNQRP-UHFFFAOYSA-N
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Description

6-(4-ACETYLPHENYL)-3-(4-METHYLPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ACETYLPHENYL)-3-(4-METHYLPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the isoxazolone ring through a cyclization reaction.
  • Introduction of the acetyl and methyl groups via Friedel-Crafts acylation.
  • Final assembly of the tetrahydroisoindole core through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-ACETYLPHENYL)-3-(4-METHYLPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-ACETYLPHENYL)-3-(4-METHYLPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE depends on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-ACETYLPHENYL)-3-(4-METHYLPHENYL)-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is unique due to its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

10-(4-acetylphenyl)-5-(4-methylphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione

InChI

InChI=1S/C25H22N2O4/c1-12-3-5-15(6-4-12)22-21-17-11-18(23(21)31-26-22)20-19(17)24(29)27(25(20)30)16-9-7-14(8-10-16)13(2)28/h3-10,17-21,23H,11H2,1-2H3

InChI Key

LIHHUAIRASNQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)C

Origin of Product

United States

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